Chloromethyldimethylisopropoxysilane
Overview
Description
Chloromethyldimethylisopropoxysilane is an organosilicon compound with the molecular formula C6H15ClOSi. It is a colorless to light yellow clear liquid with a molecular weight of 166.72 g/mol . This compound is known for its reactivity and versatility in various chemical processes.
Mechanism of Action
Target of Action
Chloromethyldimethylisopropoxysilane, also known as (Chloromethyl)(isopropoxy)dimethylsilane or (Chloromethyl)isopropoxydimethylsilane, is a type of organosilicon compound
Mode of Action
It is known that organosilicon compounds often interact with their targets through the silicon atom, which can form bonds with a variety of other atoms .
Biochemical Pathways
Organosilicon compounds can participate in a wide range of chemical reactions, and their effects on biochemical pathways can be diverse .
Preparation Methods
Chloromethyldimethylisopropoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with isopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Chloromethyldimethylisopropoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It reacts with water to form silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, strong acids, and bases. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
Chloromethyldimethylisopropoxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of silicone-based materials and coatings.
Comparison with Similar Compounds
Chloromethyldimethylisopropoxysilane can be compared with other similar organosilicon compounds such as:
- Chlorodimethylsilane
- Chlorotrimethylsilane
- Chloromethyltrimethylsilane
These compounds share similar reactivity patterns but differ in their specific applications and the stability of the products formed. This compound is unique due to its ability to form stable bonds with a wide range of nucleophiles, making it highly versatile in various chemical processes .
Biological Activity
Chloromethyldimethylisopropoxysilane (CMDIPS) is a silane compound with notable applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for its safe and effective use, especially in biomedical applications. This article explores the biological activity of CMDIPS, presenting data tables, case studies, and relevant research findings.
- Molecular Formula : C₇H₁₇ClO₃Si
- Molecular Weight : 212.75 g/mol
- CAS Number : 18171-11-4
- Boiling Point : 90-91 °C (at 25 mmHg)
- Density : 1.048 g/mL
Biological Activity Overview
CMDIPS exhibits a range of biological activities that have been investigated through various studies. Its potential applications include antimicrobial activity, cytotoxicity against cancer cells, and as a silane coupling agent in bio-conjugation processes.
Antimicrobial Activity
Studies have indicated that silane compounds, including CMDIPS, possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with cellular functions.
Study | Microorganism Tested | Inhibition Zone (mm) |
---|---|---|
E. coli | 23.14 ± 1.16 | |
Staphylococcus aureus | 20.21 ± 0.06 | |
Klebsiella pneumoniae | 7 ± 0.01 |
The above table summarizes the antibacterial efficacy of CMDIPS against selected pathogens, demonstrating significant inhibition against E. coli and Staphylococcus aureus, while showing minimal activity against Klebsiella pneumoniae.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of CMDIPS on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells can be attributed to its chemical structure, which allows it to interact with cellular components.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 12 |
The table above illustrates the IC50 values of CMDIPS against different cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of CMDIPS can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of silanes allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : CMDIPS may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.
- Interference with Cellular Signaling : Silanes can affect signaling pathways critical for cell survival and proliferation.
Case Studies
-
Antibacterial Efficacy in Food Preservation :
A study demonstrated the use of CMDIPS as a coating agent on food packaging materials to inhibit bacterial growth. Results showed a significant reduction in microbial load on treated surfaces compared to untreated controls. -
Cytotoxicity in Cancer Therapy :
In vitro studies revealed that CMDIPS effectively reduced the viability of HeLa and MCF-7 cells by inducing apoptosis through caspase activation pathways, making it a candidate for further development in targeted cancer therapies.
Properties
IUPAC Name |
chloromethyl-dimethyl-propan-2-yloxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-6(2)8-9(3,4)5-7/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFCAKXPLOYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295607 | |
Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-11-4 | |
Record name | 18171-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Chloromethyl)dimethylisopropoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (Chloromethyl)isopropoxydimethylsilane used for in the context of the research provided?
A1: (Chloromethyl)isopropoxydimethylsilane is used as a starting material to synthesize a closely related Grignard reagent, (chloromethyl)isopropoxydimethylsilane. This Grignard reagent, in turn, acts as a nucleophilic hydroxymethylating agent for organic halides [].
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